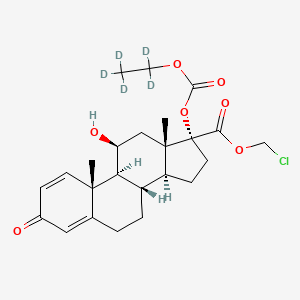

Loteprednol Etabonate D5

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CAS Number: 82034-46-6 (unlabeled)

化学反应分析

Core Synthetic Reactions

LE is synthesized through retrometabolic design to enable predictable degradation. Key synthetic steps include:

Oxidation of Hydrocortisone

Hydrocortisone undergoes oxidation with sodium metaperiodate (NaIO₄) in tetrahydrofuran (THF)/methanol to yield cortienic acid (11β,17α-dihydroxyandrost-4-en-3-one-17β-carboxylic acid) .

-

Reagents : NaIO₄, THF, methanol

-

Product : Cortienic acid (96% yield, m.p. 231–234°C)

Esterification with Ethyl Chloroformate

Cortienic acid reacts with ethyl chloroformate in dichloromethane (DCM) to form 17α-ethoxycarbonyloxy-11β-hydroxyandrost-4-en-3-one-17β-carboxylic acid .

-

Conditions : Triethylamine catalyst, room temperature

-

Product : Intermediate ester (m.p. 192–195°C after purification)

Chloromethylation

The intermediate reacts with chloromethyl iodide in hexamethylphosphoramide (HMPA) to yield LE :

-

Reagents : Chloromethyl iodide, HMPA

-

Product : Loteprednol etabonate (m.p. 197–200°C)

Metabolic Degradation Pathways

LE’s 17β-chloromethyl ester group undergoes rapid hydrolysis by esterases (e.g., paraoxonase 1) into inactive metabolites :

| Step | Enzyme | Metabolite | Activity |

|---|---|---|---|

| Hydrolysis of C-20 ester | Paraoxonase 1 | PJ-91 (Δ¹-cortienic acid etabonate) | Inactive |

| Further hydrolysis | Non-specific | PJ-90 (Δ¹-cortienic acid) | Inactive |

This pathway ensures minimal systemic exposure, with plasma concentrations <1 ng/mL after ocular administration .

Stability-Related Reactions

LE’s formulation stability is influenced by environmental factors and synthesis by-products:

Degradation During Sterilization

High heat or prolonged storage induces side reactions on the steroid C-ring :

-

Oxidation : Formation of 3-keto derivatives.

-

Dehydration : Generation of Δ⁴,⁶-dien-3-one structures.

-

Chlorination : Introduction of Cl at C-6 or C-9 positions.

Particle Aggregation in Suspensions

Sub-micron LE particles in polycarbophil-based formulations aggregate over time, necessitating stabilizers like hydroxypropyl methylcellulose (HPMC) to maintain suspension homogeneity .

Key Reaction Parameters

Data from synthesis and degradation studies:

| Parameter | Value | Source |

|---|---|---|

| Hydrolysis rate (plasma) | 2.41 ± 0.13 mL/h/kg | |

| Hydrolysis rate (liver) | 0.21 ± 0.04 mL/h/kg | |

| Terminal half-life (dog) | 2.8 hours | |

| Protein binding | 98% |

By-Products and Contaminants

Synthetic intermediates and degradation products identified via NMR :

-

6α-Chloro derivatives : Formed during chloromethylation.

-

Δ⁴,⁶-Dien-3-one structures : Result from dehydration.

-

Chlorohydroxylation products : Observed at C-9/C-11 positions.

Comparative Reactivity

LE’s ester group confers distinct stability vs. traditional corticosteroids:

| Feature | Loteprednol Etabonate | Prednisolone Acetate |

|---|---|---|

| C-20 functional group | Chloromethyl ester | Ketone |

| Metabolic lability | High | Low |

| Systemic absorption | <1 ng/mL | Significant |

| IOP elevation risk | Low (0.8–1.5% incidence) | High (~15–30%) |

属性

分子式 |

C24H26D5ClO7 |

|---|---|

分子量 |

471.98 |

IUPAC 名称 |

chloromethyl (8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3-oxo-17-(1,1,2,2,2-pentadeuterioethoxycarbonyloxy)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate |

InChI |

InChI=1S/C24H31ClO7/c1-4-30-21(29)32-24(20(28)31-13-25)10-8-17-16-6-5-14-11-15(26)7-9-22(14,2)19(16)18(27)12-23(17,24)3/h7,9,11,16-19,27H,4-6,8,10,12-13H2,1-3H3/t16-,17-,18-,19+,22-,23-,24-/m0/s1/i1D3,4D2 |

SMILES |

CCOC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)OCCl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。